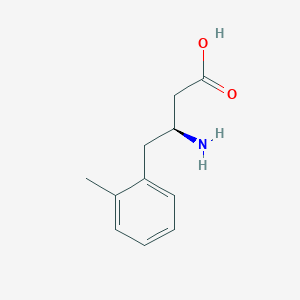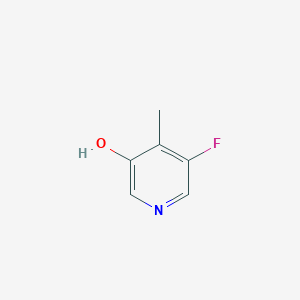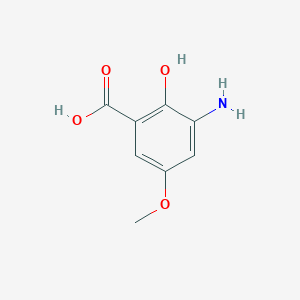
3-Amino-2-hydroxy-5-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-hydroxy-5-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a hydroxyl group at the 2-position, and a methoxy group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-5-methoxybenzoic acid typically involves the following steps:
Nitration: The starting material, 2-hydroxy-5-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-hydroxy-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2-hydroxy-5-methoxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the methoxy group can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-methoxybenzoic acid: Similar structure but lacks the hydroxyl group at the 2-position.
3-Amino-5-methoxybenzoic acid: Similar structure but lacks the hydroxyl group at the 2-position.
2-Hydroxy-5-methoxybenzoic acid: Similar structure but lacks the amino group at the 3-position.
Uniqueness
3-Amino-2-hydroxy-5-methoxybenzoic acid is unique due to the presence of all three functional groups (amino, hydroxyl, and methoxy) on the benzoic acid core. This combination of functional groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H9NO4 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
3-amino-2-hydroxy-5-methoxybenzoic acid |
InChI |
InChI=1S/C8H9NO4/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,9H2,1H3,(H,11,12) |
Clave InChI |
YGPYPONFFWQDKK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)N)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B11926535.png)



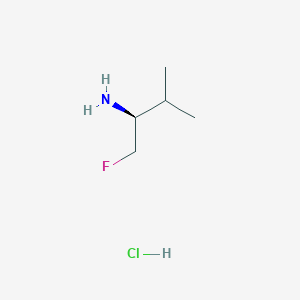
![2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926579.png)
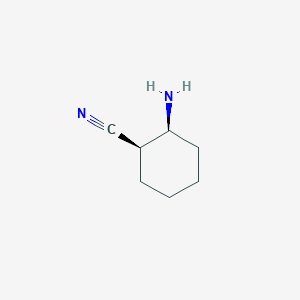

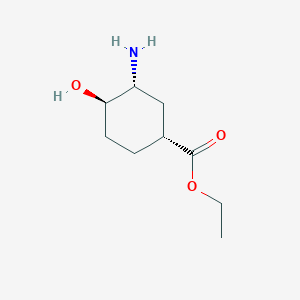
![4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride](/img/structure/B11926595.png)

